[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
CAS No.: 624733-88-6
Cat. No.: VC0535602
Molecular Formula: C24H34F3N3O3
Molecular Weight: 469.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624733-88-6 |
|---|---|
| Molecular Formula | C24H34F3N3O3 |
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
| Standard InChI | InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 |
| Standard InChI Key | MTMDXAIUENDNDL-RJSMDTJLSA-N |
| Isomeric SMILES | CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
| SMILES | CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
| Canonical SMILES | CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct domains:
-
Cyclopentyl Core: A substituted cyclopentane ring with (1S,3R) stereochemistry, bearing an isopropyl group at position 1 and a secondary amine linkage to a 3-methoxyoxan-4-yl group at position 3 .
-
1,6-Naphthyridine System: A bicyclic heteroaromatic system fused with a partially saturated dihydro-pyridine ring, substituted at position 3 with a trifluoromethyl group .
-
Methanone Bridge: A ketone group connecting the cyclopentyl and naphthyridine moieties, critical for maintaining conformational rigidity .
The stereochemical configuration at multiple chiral centers (e.g., cyclopentyl C1 and C3, oxane C3 and C4) is essential for CCR2 binding specificity .
Physicochemical Profile
Key properties derived from experimental and predicted data include:
The compound’s moderate lipophilicity (LogP ~3.12) and low vapor pressure suggest suitability for oral administration and long-term storage at -20°C .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of MK-0812 involves multi-step organic reactions, as inferred from analogous quinolone and naphthyridine derivatives :
-
Cyclopentyl Intermediate: Stereoselective formation of the (1S,3R)-configured cyclopentyl ring via asymmetric hydrogenation or enzymatic resolution .
-
Oxane Substitution: Introduction of the 3-methoxyoxan-4-ylamino group through nucleophilic substitution or reductive amination, leveraging (3S,4S)-configured oxane precursors .
-
Naphthyridine Coupling: Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation to attach the trifluoromethyl-substituted 1,6-naphthyridine system .
A pivotal study on quinolone analogs demonstrated that cis-configurations at the pyrrolidine ring enhance antibacterial activity by 10- to 20-fold compared to trans-isomers . This principle likely informed the stereochemical optimization of MK-0812’s cyclopentyl and oxane substituents .
Structural-Activity Relationships (SAR)
-
Trifluoromethyl Group: The -CF₃ group at position 3 of the naphthyridine ring enhances metabolic stability and hydrophobic interactions with CCR2’s transmembrane domain .
-
Methoxyoxan-4-ylamino Linker: The oxane’s methoxy group improves solubility, while the amino group facilitates hydrogen bonding with Asp-291 in CCR2’s binding pocket .
-
Isopropyl Substituent: The branched alkyl group at C1 of the cyclopentane ring prevents off-target binding to CCR1 and CCR3 receptors .
Biological Activity and Mechanistic Insights
In Vitro Pharmacodynamics
MK-0812 exhibits potent CCR2 antagonism in human monocyte assays:
-
IC₅₀ for MCP-1 Inhibition: 3.2 nM in shape change assays, aligning with its binding affinity (IC₅₀ = 4.5 nM for ¹²⁵I-MCP-1 displacement) .
-
Selectivity Profile: >1,000-fold selectivity over CCR1, CCR3, and CCR5 receptors .
| Assay Type | Result | Source |
|---|---|---|
| Monocyte Shape Change | Complete inhibition at 10 nM | |
| Whole Blood Activity | IC₅₀ = 8 nM | |
| Cytotoxicity (HEK293) | CC₅₀ > 10 μM |
In Vivo Efficacy
Preclinical studies in murine models reveal dose-dependent immunomodulatory effects:
-
Monocyte Depletion: Oral administration (30 mg/kg) reduces circulating Ly6Chi monocytes by 70–80% within 2 hours .
-
CCL2 Elevation: Compensatory increase in plasma CCL2 levels confirms CCR2 blockade .
Future Research Directions
Pharmacokinetic Optimization
-
Bioavailability: Structural modifications to improve oral absorption (e.g., prodrug formulations).
-
Metabolic Stability: Addressing oxidative metabolism via cytochrome P450 isoform screening.
Clinical Translation
-
Phase I Trials: Safety profiling in healthy volunteers to establish therapeutic index.
-
Biomarker Development: Correlating CCR2 occupancy with clinical outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume